Cyanine3 maleimide tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine3 maleimide tetrafluoroborate is a fluorescent dye known for its specific labeling of sulfhydryl groups. It has an excitation wavelength (λex) of 550 nm and an emission wavelength (λem) of 580 nm . This compound is widely used in scientific research for labeling proteins and peptides, making it a valuable tool in various biological and chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine3 maleimide tetrafluoroborate involves the reaction of Cyanine3 with maleimide and tetrafluoroborate. The process typically includes the following steps:
Preparation of Cyanine3: Cyanine3 is synthesized through a series of reactions involving the condensation of indole derivatives with aldehydes.
Reaction with Maleimide: Cyanine3 is then reacted with maleimide to form the maleimide derivative.
Formation of Tetrafluoroborate Salt: The final step involves the addition of tetrafluoroborate to form the tetrafluoroborate salt of Cyanine3 maleimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Cyanine3 maleimide tetrafluoroborate primarily undergoes substitution reactions due to the presence of the maleimide group. It specifically reacts with sulfhydryl groups (thiols) in proteins and peptides .
Common Reagents and Conditions
Reagents: Common reagents include Cyanine3, maleimide, and tetrafluoroborate.
Major Products
The major product formed from these reactions is the labeled protein or peptide, which exhibits fluorescence at specific wavelengths (550 nm excitation and 580 nm emission) .
Scientific Research Applications
Cyanine3 maleimide tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and interactions.
Biology: Employed in labeling proteins and peptides for imaging and tracking within biological systems.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools.
Mechanism of Action
Cyanine3 maleimide tetrafluoroborate exerts its effects through the specific labeling of sulfhydryl groups in proteins and peptides. The maleimide group reacts with thiol groups, forming a stable covalent bond. This labeling allows for the visualization and tracking of the labeled molecules using fluorescence microscopy and other imaging techniques .
Comparison with Similar Compounds
Similar Compounds
Cyanine5 maleimide tetrafluoroborate: Similar in structure and function but with different excitation and emission wavelengths.
Fluorescein maleimide: Another fluorescent dye used for labeling thiol groups but with different spectral properties.
Rhodamine maleimide: Used for similar applications but with distinct fluorescence characteristics.
Uniqueness
Cyanine3 maleimide tetrafluoroborate is unique due to its specific excitation and emission wavelengths, which provide distinct advantages in certain imaging applications. Its high specificity for sulfhydryl groups and stability under various conditions make it a preferred choice for many researchers .
Properties
Molecular Formula |
C36H43BF4N4O3 |
---|---|
Molecular Weight |
666.6 g/mol |
IUPAC Name |
6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;tetrafluoroborate |
InChI |
InChI=1S/C36H42N4O3.BF4/c1-35(2)26-14-8-10-16-28(26)38(5)30(35)18-13-19-31-36(3,4)27-15-9-11-17-29(27)39(31)24-12-6-7-20-32(41)37-23-25-40-33(42)21-22-34(40)43;2-1(3,4)5/h8-11,13-19,21-22H,6-7,12,20,23-25H2,1-5H3;/q;-1/p+1 |
InChI Key |
GLXKJGKQJDAIOD-UHFFFAOYSA-O |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.